Methyl 4-ethylmorpholine-3-carboxylate
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Overview
Description
Methyl 4-ethylmorpholine-3-carboxylate is a chemical compound belonging to the morpholine family Morpholines are heterocyclic organic compounds containing both nitrogen and oxygen atoms in a six-membered ring this compound is characterized by the presence of a methyl ester group at the third position and an ethyl group at the fourth position of the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-ethylmorpholine-3-carboxylate typically involves the reaction of 4-ethylmorpholine with methyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to ensure the stability of the reactants and to control the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-ethylmorpholine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Methyl 4-ethylmorpholine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving morpholine derivatives.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4-ethylmorpholine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active morpholine derivative, which can then interact with its target. The exact pathways and molecular targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
4-Ethylmorpholine: Lacks the ester group and has different reactivity and applications.
Methyl 4-methylmorpholine-3-carboxylate: Similar structure but with a methyl group instead of an ethyl group, leading to different chemical properties.
4-Methylmorpholine: Another morpholine derivative with distinct chemical behavior.
Uniqueness
Methyl 4-ethylmorpholine-3-carboxylate is unique due to the presence of both an ethyl group and a methyl ester group on the morpholine ring. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable for certain synthetic and research applications.
Properties
Molecular Formula |
C8H15NO3 |
---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
methyl 4-ethylmorpholine-3-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-3-9-4-5-12-6-7(9)8(10)11-2/h7H,3-6H2,1-2H3 |
InChI Key |
YSPCRHGNLDVZEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCOCC1C(=O)OC |
Origin of Product |
United States |
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